molecular formula C16H21N3O5 B13679777 Ethyl 5-(Boc-Amino)-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 5-(Boc-Amino)-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13679777
M. Wt: 335.35 g/mol
InChI Key: QKNCJGCLIWRSLV-UHFFFAOYSA-N
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Description

Ethyl 5-(Boc-Amino)-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its unique structure, which includes a Boc-protected amino group, a methoxy group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(Boc-Amino)-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the Boc-protected amino group and the methoxy group. The final step involves the esterification of the carboxylic acid to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale-up and cost-efficiency. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(Boc-Amino)-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc-protected amino group can be deprotected to reveal a free amino group, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Deprotection of the Boc group is often achieved using trifluoroacetic acid (TFA) under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Ethyl 5-(Boc-Amino)-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development.

    Industry: The compound’s unique structure makes it useful in the design of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(Boc-Amino)-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal a free amino group, which can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Ethyl 5-(Boc-Amino)-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyridine derivatives, such as:

    Ethyl 5-amino-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate: Lacks the Boc-protection, making it more reactive.

    Mthis compound: Has a methyl ester instead of an ethyl ester, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C16H21N3O5

Molecular Weight

335.35 g/mol

IUPAC Name

ethyl 6-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C16H21N3O5/c1-6-23-14(20)10-8-17-19-9-13(22-5)11(7-12(10)19)18-15(21)24-16(2,3)4/h7-9H,6H2,1-5H3,(H,18,21)

InChI Key

QKNCJGCLIWRSLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C(=CN2N=C1)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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